ethyl 2-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
Description
Ethyl 2-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (CAS: Not explicitly provided; molecular formula: C₁₃H₁₅N₃O₃) is a 1,2,4-triazole derivative featuring a 4-methylphenyl substituent at position 4 of the triazole ring and an ethyl ester group at position 1. The compound is synthesized via nucleophilic substitution reactions involving ethyl bromoacetate and triazole precursors. This compound is of interest in medicinal chemistry due to the pharmacological versatility of the 1,2,4-triazole scaffold.
Properties
IUPAC Name |
ethyl 2-[4-(4-methylphenyl)-5-oxo-1,2,4-triazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-19-12(17)8-16-13(18)15(9-14-16)11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYNHUDUWITLHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)N(C=N1)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target bacterial cell division protein ftsz, which is a key functional protein in bacterial cell division and is considered a potential target for the development of novel antibacterial agents.
Mode of Action
This interaction could potentially inhibit the function of the target, leading to the desired therapeutic effect.
Biological Activity
Ethyl 2-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (CAS No. not specified) is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and case studies.
- Molecular Formula : C13H15N3O3
- Molecular Weight : 261.28 g/mol
- Chemical Structure : Contains a triazole ring which is pivotal for its biological activity.
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. This compound has been tested against various microorganisms.
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Enterobacter aerogenes | Moderate |
| Bacillus cereus | Moderate |
| Enterococcus faecalis | Moderate |
The compound demonstrated moderate activity against these pathogens, suggesting potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of triazole derivatives has gained attention in recent years. Studies indicate that compounds similar to this compound may inhibit cancer cell proliferation.
Case Study : A related compound exhibited an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells. This indicates a promising avenue for further exploration in cancer therapeutics .
The biological activity of triazole compounds is often attributed to their ability to interact with various biological targets. The exact mechanism for this compound is still under investigation; however, it is believed that the triazole ring plays a critical role in enzyme inhibition and disruption of cellular processes in pathogens and cancer cells alike .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves various chemical reactions that modify the triazole structure to enhance its biological activity. Research into SAR indicates that modifications to the substituents on the triazole ring can significantly influence its potency against specific targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Ethyl 2-[4-(2-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (CAS: 1240579-24-1):
- Molecular Formula : C₁₃H₁₄ClN₃O₃.
- Key Differences :
- Synthesis : Similar to the target compound but uses 2-chlorophenyl precursors.
Ethyl 2-[4-(4-isopropylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (CAS: Not provided):
- Molecular Formula : C₁₅H₁₉N₃O₃.
- Applications : Studied for herbicide activity (e.g., carfentrazone-ethyl derivatives).
Ethyl 2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate :
- Molecular Formula : C₁₃H₁₅N₃O₄.
- Key Differences: Cyclopropyl and furan-2-yl substituents introduce conformational rigidity and heterocyclic diversity. Potential for enhanced binding to enzymatic targets due to furan’s oxygen atom.
Modifications to the Triazole Core
Ethyl [3-methyl-4-(2-morpholine-4-ylethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate :
- Molecular Formula : C₁₄H₂₂N₄O₄.
- Key Differences :
Ethyl 2-{4-[2-(1H-indol-3-yl)ethyl]-3-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate :
Functional Group Replacements
2-{4-[(Z)-(4-methoxybenzylidene)amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}aceto hydrazide :
Table 1: Antimicrobial Activity of Selected Triazole Derivatives
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for preparing ethyl 2-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl precursors. For example, reacting 4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole with ethyl bromoacetate in refluxing ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours. Post-reaction, the product is isolated via solvent evaporation and purified by recrystallization using ethanol or acetonitrile .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Essential techniques include:
- 1H/13C NMR : Assign peaks to verify the triazole ring, acetate ester, and aromatic protons .
- IR spectroscopy : Confirm carbonyl (C=O) and triazole (C=N) stretches.
- Mass spectrometry (MS) : Validate molecular ion peaks ([M+H]+) and fragmentation patterns.
- Elemental analysis : Ensure stoichiometric agreement with the molecular formula.
- Melting point determination : Compare with literature values to assess purity .
Advanced Research Questions
Q. How can computational chemistry enhance the optimization of reaction conditions for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can model transition states and reaction pathways to identify energy barriers. Tools like the reaction path search method (ICReDD’s approach) integrate computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent polarity, temperature) and reducing trial-and-error cycles .
Q. What experimental design strategies resolve contradictions between observed and predicted spectroscopic data?
- Methodological Answer :
- Cross-validation : Use X-ray crystallography to resolve ambiguities in NMR assignments (e.g., distinguishing tautomeric forms) .
- Computational refinement : Adjust solvent effects and conformational sampling in DFT models using software like Gaussian or ORCA.
- Statistical Design of Experiments (DoE) : Systematically vary parameters (e.g., reaction time, acid concentration) to identify outliers and refine synthetic protocols .
Q. What reactor design and process control strategies improve scalability of this synthesis?
- Methodological Answer :
- Continuous flow reactors : Enhance heat/mass transfer for exothermic steps, minimizing side reactions .
- Process simulation : Use Aspen Plus or COMSOL to model kinetics and optimize residence time.
- Feedback control systems : Implement PID controllers to maintain pH, temperature, and pressure within narrow ranges during scale-up .
Q. How to systematically investigate structure-activity relationships (SAR) of derivatives for biological applications?
- Methodological Answer :
- Derivatization : Synthesize analogs with substituent variations (e.g., halogenation at the phenyl ring) using protocols from .
- Bioactivity assays : Test derivatives in enzyme inhibition or cytotoxicity assays under standardized conditions (e.g., IC50 determination).
- QSAR modeling : Apply multivariate regression or machine learning to correlate substituent properties (e.g., Hammett σ values) with activity trends .
Notes on Data Contradiction and Validation
Q. How to address inconsistent yields in scaled-up syntheses?
- Methodological Answer :
- Response Surface Methodology (RSM) : Identify critical factors (e.g., catalyst loading, agitation rate) via central composite design .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or HPLC for real-time monitoring.
- Purification troubleshooting : Compare recrystallization solvents (e.g., ethyl acetate vs. hexane) to address solubility-driven yield losses .
Q. What advanced techniques validate unexpected tautomeric forms in the triazole ring?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
